![molecular formula C13H14FN3O B2583361 4-(2-fluoro-5-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine CAS No. 1010915-36-2](/img/structure/B2583361.png)
4-(2-fluoro-5-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
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Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its boiling point, density, and pKa. The predicted boiling point of “4-(2-fluoro-5-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine” is 338.0±32.0 °C and its predicted density is 1.141±0.06 g/cm3 .Scientific Research Applications
PET Imaging Ligand for Metabotropic Glutamate Receptor 2
This compound has been used in the synthesis of a potent negative allosteric modulator (NAM), which is used as a PET imaging ligand for metabotropic glutamate receptor 2 (mGluR2) . mGluR2 is a therapeutic target for the treatment of several neuropsychiatric disorders and conditions .
Unveiling mGluR2 Function in Etiology
The role of mGluR2 function in etiology could be unveiled by in vivo imaging using positron emission tomography (PET) . This compound plays a crucial role in the development of the PET imaging ligand .
Development of Radioligand
This compound is used in the synthesis of the radioligand [11C]13 via the O-[11C]methylation of phenol 24 . The radioligand [11C]13 has a high molar activity and excellent radiochemical purity .
Brain Imaging
PET imaging of [11C]13 in rats demonstrated its superior brain heterogeneity, particularly in the regions of striatum, thalamus, hippocampus, and cortex . This compound is instrumental in the synthesis of [11C]13 .
Translational PET Imaging Studies
[11C]13, synthesized using this compound, is a potential candidate for translational PET imaging studies of mGluR2 function .
Reactant in Friedel-Crafts Alkylation of Hydronaphthalenes
This compound can be used as a reactant in Friedel-Crafts alkylation of hydronaphthalenes .
Reactant in Suzuki-Miyaura Cross-Coupling Reactions
It can also be used as a reactant in Suzuki-Miyaura cross-coupling reactions .
Synthesis of 9,10-Diarylanthracenes
This compound can be used in the synthesis of 9,10-diarylanthracenes for use as molecular switches .
properties
IUPAC Name |
4-(2-fluoro-5-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-18-8-2-3-10(14)9(6-8)12-13-11(4-5-15-12)16-7-17-13/h2-3,6-7,12,15H,4-5H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJUGAJEZMMXIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2C3=C(CCN2)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluoro-5-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
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